molecular formula C17H24N2OS B2970051 (3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 1704532-10-4

(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Cat. No. B2970051
M. Wt: 304.45
InChI Key: ACQJHYVJSOIMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C17H24N2OS and its molecular weight is 304.45. The purity is usually 95%.
BenchChem offers high-quality (3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Analgesic and Narcotic Antagonist Activities

A study conducted by Takeda et al. (1977) explored the analgesic and narcotic antagonist activities of a series of 1-phenyl-6-azabicyclo[3.2.1]octanes, closely related to the compound . They found that certain derivatives in this series exhibited a well-balanced profile of antagonist-analgesic agent with low physical dependence capacity, indicating potential applications in pain management and narcotic antagonism (Takeda et al., 1977).

Synthesis and Characterization Studies

Various studies have focused on synthesizing and characterizing compounds structurally similar to (3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone. For instance, Mzozoyana and van Heerden (2017) synthesized biologically active benzophenone derivatives using a sequence that included methylation and Friedel-Crafts acylation (Mzozoyana & van Heerden, 2017). Moreover, G.Thirunarayanan (2015) synthesized a series of methanones with antimicrobial, antioxidant, and insect antifeedant activities, highlighting the diverse potential applications of these compounds in biological and chemical research (G.Thirunarayanan, 2015).

Antimicrobial Agent Synthesis

Hublikar et al. (2019) conducted a study on synthesizing novel pyrrole chalcone derivatives, which showed significant antimicrobial activity. This research points to the potential use of similar compounds in developing new antimicrobial agents, which could be significant in medical and pharmaceutical applications (Hublikar et al., 2019).

Antipsychotic Activity Investigation

In a study by Gopi, Sastry, and Dhanaraju (2017), novel Azodye/Schiff base/Chalcone derivatives were synthesized and shown to have excellent antipsychotic activity. This suggests the potential application of structurally similar compounds in the field of neuropsychiatric drug development (Gopi, Sastry, & Dhanaraju, 2017).

Antibacterial Activity

The study by Reddy et al. (2011) focused on the synthesis and biological study of (3-(4-substitutedphenylamino)-8-azabicyclo[3.2.1]oct-8yl)-phenyl-methanone derivatives, which exhibited promising in vitro antibacterial activity. This research underscores the significance of such compounds in developing new antibacterial agents (Reddy et al., 2011).

properties

IUPAC Name

[3-(dimethylamino)phenyl]-(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2OS/c1-18(2)13-6-4-5-12(9-13)17(20)19-14-7-8-15(19)11-16(10-14)21-3/h4-6,9,14-16H,7-8,10-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACQJHYVJSOIMLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)N2C3CCC2CC(C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(dimethylamino)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.